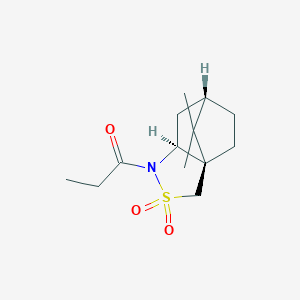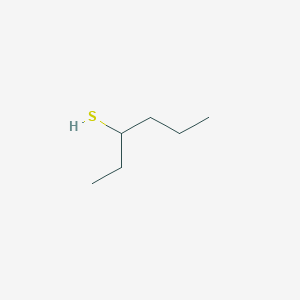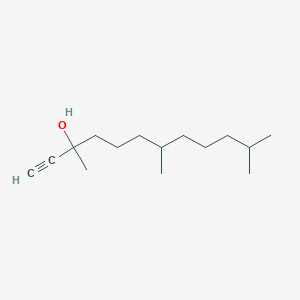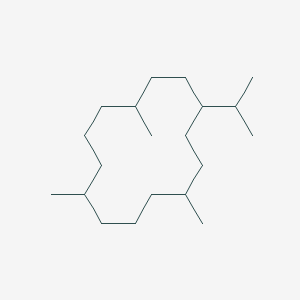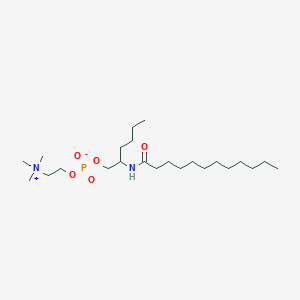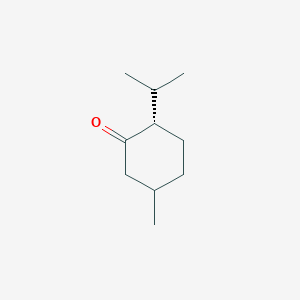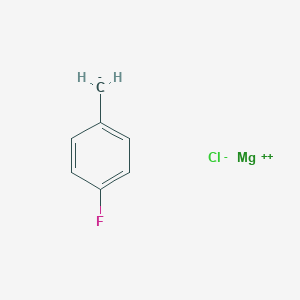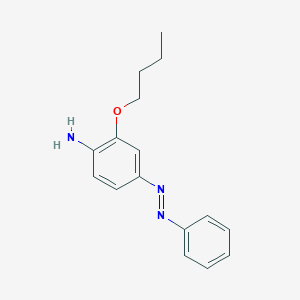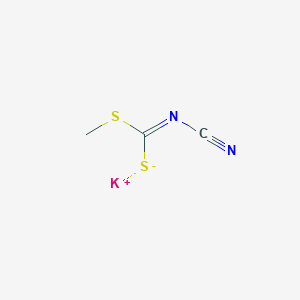![molecular formula C22H32O4 B157014 [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate CAS No. 10124-02-4](/img/structure/B157014.png)
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate is a complex organic compound that has been the subject of extensive scientific research.
Wirkmechanismus
The mechanism of action of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as the replication of certain viruses.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate are complex and varied. It has been found to modulate the activity of various immune cells, leading to a reduction in inflammation and tumor growth. It has also been found to have a direct antiviral effect, inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate has several advantages and limitations for use in lab experiments. Its complex structure and mechanism of action make it a valuable tool for studying various biological processes. However, its complex synthesis and limited availability can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research related to [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate. These include the development of new drugs based on its structure and mechanism of action, further exploration of its anti-inflammatory and anti-tumor properties, and the investigation of its potential as an antiviral agent. Additionally, research into the synthesis and purification of this compound may lead to improved methods for its production and availability.
Synthesemethoden
The synthesis of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate is a complex process that involves several steps. The most commonly used method involves the reaction of a cyclic ketone with an epoxide in the presence of a strong acid catalyst. The resulting product is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used in the development of new drugs and as a tool in biological research.
Eigenschaften
CAS-Nummer |
10124-02-4 |
|---|---|
Produktname |
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate |
Molekularformel |
C22H32O4 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-13(23)25-15-6-9-20(2)14(12-15)4-5-17-16(20)7-10-21(3)18-8-11-22(17,21)26-19(18)24/h14-18H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
RTMHICOBLYPZBX-DSVDFRHWSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@]35CC[C@H]4C(=O)O5)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35CCC4C(=O)O5)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35CCC4C(=O)O5)C)C |
Synonyme |
3β-Acetyloxy-14β-hydroxy-5β-androstane-17β-carboxylic acid γ-lactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



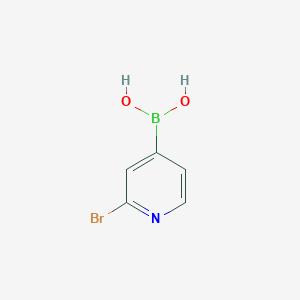
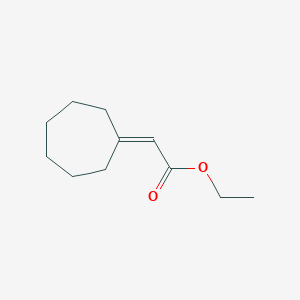
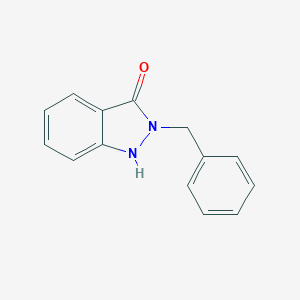
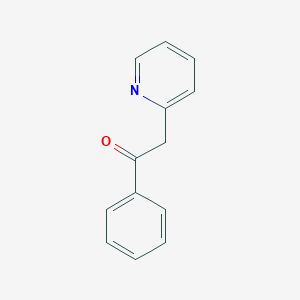
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)
